molecular formula C16H18BrNO3S B2609853 (5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396811-64-5

(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2609853
CAS No.: 1396811-64-5
M. Wt: 384.29
InChI Key: DUKRLLGCMAMHNL-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a brominated furan ring and a piperidine moiety connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the piperidine and thioether functionalities. Common reagents used in these steps include bromine, piperidine, and thiol derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted derivatives .

Scientific Research Applications

(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to its combination of a brominated furan ring, a piperidine moiety, and a thioether linkage. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c17-15-4-3-14(21-15)16(19)18-7-5-12(6-8-18)10-22-11-13-2-1-9-20-13/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKRLLGCMAMHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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